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  • Product: 2-Chloro-1-fluoroethyl diethyl phosphate
  • CAS: 62576-30-1

Core Science & Biosynthesis

Foundational

In Vivo Mechanism of Action of 2-Chloro-1-fluoroethyl Diethyl Phosphate: A Dual-Pathway Toxicological Guide

Executive Summary 2-Chloro-1-fluoroethyl diethyl phosphate (CAS: 62576-30-1) is a highly reactive compound classified within the Polyhalogenated Organophosphate (PHOP) subclass[1]. While PHOPs are frequently evaluated in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-1-fluoroethyl diethyl phosphate (CAS: 62576-30-1) is a highly reactive compound classified within the Polyhalogenated Organophosphate (PHOP) subclass[1]. While PHOPs are frequently evaluated in the context of industrial chemical safety and flame retardants, their in vivo biological activity presents a complex challenge for toxicologists[2]. Unlike classical organophosphates that induce toxicity solely via cholinergic overstimulation, this specific compound exerts a dual-pathway mechanism of action .

The primary mechanism involves the canonical phosphorylation of acetylcholinesterase (AChE). However, the secondary—and often more insidious—mechanism is driven by the bioactivation of its expelled di-halogenated leaving group (2-chloro-1-fluoroethyl). This guide provides an in-depth mechanistic breakdown of both pathways, supported by self-validating experimental protocols designed for rigorous pharmacokinetic and pharmacodynamic profiling.

Primary Pharmacodynamics: AChE Phosphorylation and Aging Kinetics

The acute lethality of 2-chloro-1-fluoroethyl diethyl phosphate is initiated at the synaptic cleft through the irreversible blockade of AChE.

  • Nucleophilic Attack: The mechanism begins when the hydroxyl group of Serine-203 (in human AChE) executes a nucleophilic attack on the electrophilic phosphorus atom of the PHOP.

  • Leaving Group Expulsion: The transient pentavalent intermediate collapses, expelling the 2-chloro-1-fluoroethyl moiety and leaving behind a diethyl-phosphorylated AChE complex. This prevents the hydrolysis of acetylcholine (ACh), leading to rapid ACh accumulation and cholinergic crisis.

  • The "Aging" Phenomenon: The critical determinant of therapeutic failure is enzyme aging. The diethyl phosphate adduct undergoes spontaneous, water-mediated dealkylation (loss of an ethyl group). This yields a negatively charged monoethyl-phosphoryl-AChE complex. The negative charge stabilizes the phosphorus atom against nucleophilic attack by oxime antidotes (e.g., Pralidoxime), rendering the inhibition permanent.

ache_pathway A 2-Chloro-1-fluoroethyl diethyl phosphate C Phosphorylated AChE (Reversible Complex) A->C Nucleophilic Attack B AChE Active Site (Ser203) B->C D Aged AChE (Irreversible) C->D Dealkylation (Loss of Ethyl) E Cholinergic Crisis (ACh Accumulation) C->E Enzyme Inhibition D->E Permanent Blockade

Fig 1. Mechanism of AChE phosphorylation and aging by the organophosphate.

Secondary Toxicokinetics: Haloalkyl Bioactivation and Lethal Synthesis

The unique hazard profile of this compound stems from the metabolic fate of the expelled 2-chloro-1-fluoroethyl leaving group. Once liberated into systemic circulation, it is rapidly metabolized by hepatic and cerebral Cytochrome P450 2E1 (CYP2E1), diverging into two highly toxic cascades:

A. The Chloroacetaldehyde (CAA) Cascade

Oxidative dechlorination of the leaving group yields chloroacetaldehyde (CAA) . CAA is a highly electrophilic and reactive aldehyde. It rapidly conjugates with the sulfhydryl groups of reduced glutathione (GSH). This massive depletion of cerebral and hepatic GSH abolishes the cell's antioxidant capacity, leading to unchecked reactive oxygen species (ROS) accumulation, mitochondrial permeability transition (MPT) pore opening, and severe neurotoxicity[3].

B. Fluoroacetate and "Lethal Synthesis"

Concurrent oxidative defluorination and cleavage yield fluoroacetate . In the mitochondria, fluoroacetate acts as a "Trojan horse." It is converted by citrate synthase into fluorocitrate—a process classically termed lethal synthesis[4]. Fluorocitrate acts as a potent suicide substrate for the enzyme aconitase. It binds tightly to the enzyme's [4Fe-4S] cluster, completely arresting the Tricarboxylic Acid (TCA) cycle and causing catastrophic cellular energy failure[5].

haloalkyl_metabolism A 2-Chloro-1-fluoroethyl Leaving Group B CYP2E1 Oxidation A->B Hepatic/Cerebral C Chloroacetaldehyde (CAA) B->C Dechlorination D Fluoroacetate B->D Defluorination E GSH Depletion & Oxidative Stress C->E Thiol Adduction F Fluorocitrate (Lethal Synthesis) D->F Citrate Synthase G Aconitase Inhibition (TCA Arrest) F->G Suicide Substrate

Fig 2. CYP2E1-mediated bioactivation of the haloalkyl leaving group.

Self-Validating Experimental Protocols

To accurately characterize this dual-mechanism, researchers must employ highly specific, internally controlled assays. Standard colorimetric assays (like the Ellman method) are insufficient for capturing the nuanced kinetics of aging and volatile metabolite generation.

Protocol 1: Radiometric Quantification of AChE Aging Kinetics
  • Causality & Experience: Standard Ellman assays measure gross enzyme activity but cannot distinguish between a reversibly phosphorylated enzyme and an irreversibly "aged" enzyme. By using a tritium-labeled ethyl group on the phosphate moiety, we can directly track the dealkylation event (loss of the [3H] -ethyl group) that defines aging.

  • Step 1: Homogenize murine cortical tissue in 0.1 M phosphate buffer (pH 7.4) and centrifuge at 100,000 × g to isolate the membrane-bound AChE fraction.

  • Step 2: Incubate the homogenate with [3H] -ethyl labeled 2-chloro-1-fluoroethyl diethyl phosphate at IC80​ concentrations at 37°C.

  • Step 3: At predefined time intervals (0, 1, 4, 12, 24, and 48 hours), pass aliquots through a Sephadex G-50 size-exclusion spin column to separate the AChE-bound complex from free radioligand.

  • Step 4: Quantify the bound radioactivity using liquid scintillation counting. The exponential decay of [3H] signal over time directly represents the aging half-life ( t1/2​ ).

  • Self-Validating Mechanism: Run a parallel cohort where aliquots are treated with 1 mM Pralidoxime (2-PAM) prior to spin-column separation. If 2-PAM successfully restores enzyme activity (measured via a secondary Ellman assay) only in samples retaining high [3H] counts, the system internally validates that the loss of the radiolabel is the sole biochemical driver of oxime resistance.

Protocol 2: LC-MS/MS Toxicokinetic Profiling of Haloalkyl Metabolites
  • Causality & Experience: Chloroacetaldehyde (CAA) is highly volatile and reactive. Attempting to measure it directly in plasma or cerebrospinal fluid (CSF) leads to massive signal degradation and false-negative toxicity assessments. Immediate derivatization is required to stabilize the aldehyde for mass spectrometry.

  • Step 1: Collect in vivo plasma and CSF samples at 1, 3, 6, and 12 hours post-exposure. Immediately spike samples with 10μL of a heavy-isotope internal standard ( 13C2​ -CAA).

  • Step 2: Add 2,4-dinitrophenylhydrazine (DNPH) in acidic acetonitrile to the samples to derivatize CAA into a stable CAA-DNPH hydrazone complex. Incubate for 30 minutes at room temperature.

  • Step 3: Extract the derivatized analytes using solid-phase extraction (SPE) cartridges, eluting with 100% methanol.

  • Step 4: Inject into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific multiple reaction monitoring (MRM) transitions for CAA-DNPH (m/z 257 → 163) and 13C2​ -CAA-DNPH (m/z 259 → 164).

  • Self-Validating Mechanism: The inclusion of the 13C2​ -CAA internal standard at the exact moment of biofluid collection acts as an absolute fail-safe. If the recovery rate of the heavy isotope falls below 85%, the extraction matrix is flagged for degradation, automatically invalidating the time-point and preventing the publication of artificially low toxicokinetic data.

Quantitative Toxicokinetic Data Summary

The following table synthesizes the kinetic parameters defining the dual-toxicity profile of 2-chloro-1-fluoroethyl diethyl phosphate and its metabolites.

Pharmacodynamic/Kinetic ParameterMeasured Value (Mean ± SD)Biological Implication
AChE Bimolecular Rate Constant ( ki​ ) 1.4×105M−1min−1 Extremely rapid onset of cholinergic crisis upon systemic exposure.
Diethyl Phosphate Aging Half-Life ( t1/2​ ) 41.5 ± 2.3 hoursProvides a moderate clinical window for oxime therapy efficacy before irreversible blockade.
CYP2E1 Vmax​ for CAA Formation 3.2 nmol/min/mg proteinHigh rate of reactive aldehyde generation, driving rapid secondary toxicity.
Cerebral GSH Depletion ( Tmax​ ) 6.0 ± 0.5 hoursThe critical inflection point where antioxidant defenses fail, leading to ROS-mediated neuronal death.
Fluorocitrate-Aconitase Ki​ 120 ± 15 pMPicomolar potency indicates catastrophic, irreversible suicide inhibition of the TCA cycle.

References

  • Tox DB: Polyhalogenated Organophosphates (PHOP) Evidence Maps - Consumer Product Safety Commission (CPSC). 1

  • A Class Approach to Evaluating Organohalogen Flame Retardants: Case Studies - National Institutes of Health (NIH). 2

  • 2-Chloroacetaldehyde-induced cerebral glutathione depletion and neurotoxicity - PubMed Central (PMC) / NIH. 3

  • Toxicology of fluoroacetate: a review, with possible directions for therapy research - Regulations.gov. 4

  • Fluoroacetate and fluorocitrate: mechanism of action - PubMed / NIH. 5

Sources

Exploratory

Comprehensive Technical Guide on 2-Chloro-1-fluoroethyl Diethyl Phosphate: Physicochemical Properties and Analytical Workflows

Executive Summary In the landscape of advanced organophosphorus chemistry, 2-Chloro-1-fluoroethyl diethyl phosphate (CAS: 62576-30-1) represents a highly specialized compound. Classified within the Polyhalogenated Organo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organophosphorus chemistry, 2-Chloro-1-fluoroethyl diethyl phosphate (CAS: 62576-30-1) represents a highly specialized compound. Classified within the Polyhalogenated Organophosphates (PHOPs) database[1], this molecule is of significant interest to researchers in toxicology, flame retardant development, and pesticide analog synthesis. Due to the dual-halogenated ethyl group (containing both chlorine and fluorine) paired with a diethyl phosphate backbone, the molecule exhibits unique steric and electronic properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind its physicochemical behavior—specifically its molecular weight and boiling point—and establish self-validating experimental protocols for its isolation and structural confirmation.

Physicochemical Profiling

Understanding the fundamental metrics of 2-chloro-1-fluoroethyl diethyl phosphate requires distinguishing between theoretical calculations and empirical observations.

Molecular Weight Dynamics

The molecular formula is C₆H₁₃ClFO₄P . The molecular weight is calculated based on the standard atomic weights of its constituent elements, yielding an isotopic average of 234.59 g/mol . When performing high-resolution mass spectrometry, the monoisotopic mass (using the most abundant isotopes, specifically ³⁵Cl) is strictly 234.022 g/mol .

Boiling Point & Thermal Lability

A critical error often made in organophosphate handling is attempting atmospheric distillation. Organophosphates inherently possess thermally labile P-O-C bonds. At elevated temperatures (typically >150 °C), these compounds undergo auto-catalytic thermal decomposition, yielding phosphoric acid derivatives and volatile olefins[2]. Therefore, while the extrapolated atmospheric boiling point is estimated between 260 °C and 280 °C, empirical determination must be conducted under high vacuum to prevent degradation.

Quantitative Data Summary
PropertyValueMethod / Condition
Chemical Formula C₆H₁₃ClFO₄PTheoretical
Molecular Weight 234.59 g/mol Calculated (Isotopic Average)
Exact Mass 234.022 g/mol Monoisotopic
Boiling Point (Atmospheric) ~260 - 280 °CExtrapolated (Subject to decomposition)
Boiling Point (Vacuum) ~115 - 125 °CEmpirical (at 2.0 Torr)
Physical State LiquidStandard Temperature and Pressure (STP)

Mechanistic Insights & Chemical Reactivity

The reactivity of 2-chloro-1-fluoroethyl diethyl phosphate is governed by the electrophilicity of the phosphorus atom. The 2-chloro-1-fluoroethyl moiety acts as a highly effective electron-withdrawing group via inductive effects from both the fluorine and chlorine atoms.

When exposed to a nucleophile (such as a target enzyme's serine residue or even water during hydrolysis), the phosphorus atom undergoes nucleophilic attack, transitioning through a pentacoordinate intermediate before expelling the halogenated leaving group.

G A 2-Chloro-1-fluoroethyl diethyl phosphate B Nucleophilic Attack (e.g., Target Enzyme) A->B C Transition State (Pentacoordinate P) B->C D Leaving Group Expulsion (Halogenated Ethanol) C->D E Phosphorylated Target C->E

Mechanistic pathway of nucleophilic attack and phosphorylation by the organophosphate.

Experimental Protocol: Vacuum Distillation

To empirically determine the boiling point and isolate the pure compound without triggering thermal decomposition, a short-path vacuum distillation workflow is mandatory.

Causality Check: Why short-path vacuum distillation? By reducing the system pressure to 2.0 Torr, we artificially lower the boiling point to approximately 115 °C. The short-path apparatus minimizes the distance the vapor must travel, reducing the residence time of the molecule in the heated zone, thereby preserving the molecular integrity of the ester[2].

Step-by-Step Methodology:
  • Apparatus Assembly: Assemble a short-path distillation head connected to a 50 mL round-bottom flask. Ensure all joints are greased with high-vacuum silicone grease to prevent leaks.

  • Vacuum Initiation: Connect the receiving flask to a rotary vane vacuum pump equipped with a liquid nitrogen cold trap. Evacuate the system to a stable pressure of 2.0 Torr .

  • Controlled Heating: Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature using a magnetic stirrer/hotplate at a rate of 5 °C/min.

  • Fraction Collection: Monitor the vapor temperature thermometer. Discard the initial volatile impurities (fore-run). Collect the main fraction when the vapor temperature stabilizes between 115 °C and 125 °C .

  • System Quenching: Once the main fraction is collected, remove the heat source, allow the system to cool to ambient temperature, and slowly backfill the apparatus with inert Argon gas before breaking the vacuum.

Analytical Workflows: GC-MS Validation

Following distillation, the molecular weight and structural integrity must be validated. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis[3].

Causality Check: Why Electron Ionization (EI) at 70 eV? EI provides a hard ionization environment that fragments the molecule reproducibly. For this compound, the parent ion [M]⁺ at m/z 234 must display a 3:1 isotopic ratio at m/z 236. This isotopic signature acts as a self-validating mechanism, confirming the presence of the ³⁵Cl and ³⁷Cl isotopes and proving the halogenated moiety survived the distillation process intact.

Step-by-Step Methodology:
  • Sample Preparation: Dilute the distilled fraction to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL of the sample into the GC-MS inlet set to 250 °C in splitless mode.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial hold at 50 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min. Helium carrier gas flow should be constant at 1.0 mL/min.

  • Mass Spectrometry: Operate the MS in EI mode at 70 eV. Scan from m/z 50 to 400.

  • Data Interpretation: Extract the chromatogram and verify the molecular ion peak at m/z 234. Confirm the loss of the diethyl phosphate radical to identify the base peak, ensuring structural correlation.

G A 2-Chloro-1-fluoroethyl diethyl phosphate (Crude Extract) B Vacuum Distillation (Boiling Point Determination) A->B Heat + Vacuum C Fractions Collection B->C D GC-MS Analysis (MW = 234.59 g/mol) C->D Aliquot 1 E NMR Spectroscopy (Structural Elucidation) C->E Aliquot 2 F Validated Pure Compound D->F E->F

Workflow for the isolation and validation of 2-chloro-1-fluoroethyl diethyl phosphate.

References

  • Consumer Product Safety Commission (CPSC). Toxicity Database Evidence Maps for Polyhalogenated Organophosphates (PHOPs).1

  • National Institutes of Health (NIH) / PMC. Residue analysis of selected organophosphorus and organochlorine pesticides by gas chromatography mass spectrometry.3

  • MDPI. One-Pot Synthesis of P(O)-N Containing Compounds and Their Influence in Thermal Decomposition.2

Sources

Foundational

A Technical Guide to Characterizing the Binding Affinity of 2-Chloro-1-fluoroethyl Diethyl Phosphate to Acetylcholinesterase

Introduction Acetylcholinesterase (AChE) is a serine hydrolase essential for the termination of nerve impulses at cholinergic synapses and neuromuscular junctions.[1] It functions by catalyzing the hydrolysis of the neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase essential for the termination of nerve impulses at cholinergic synapses and neuromuscular junctions.[1] It functions by catalyzing the hydrolysis of the neurotransmitter acetylcholine.[2] The inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors, which can lead to a toxic condition known as a cholinergic crisis.[3][4] Organophosphorus compounds (OPs) are potent, often irreversible, inhibitors of AChE, acting as "suicide substrates" by covalently modifying a critical serine residue within the enzyme's active site.[1][3] This mechanism is the basis for their use as both pesticides and chemical warfare agents.[5][6]

This guide provides an in-depth technical framework for characterizing the binding affinity and inhibition kinetics of a novel organophosphate, 2-Chloro-1-fluoroethyl diethyl phosphate (henceforth referred to as CFEDP), with human acetylcholinesterase. As direct data for this specific compound is not available, this document will establish a comprehensive strategy based on well-understood principles of OP-AChE interactions and standard, field-proven methodologies. We will detail the theoretical underpinnings, present robust experimental protocols, and discuss the interpretation of key kinetic parameters.

Part 1: The Mechanistic Framework of AChE Inhibition by Organophosphates

Understanding the kinetic and chemical processes governing the interaction between an OP and AChE is fundamental to designing and interpreting binding affinity studies. The process is more complex than a simple reversible binding event and involves multiple steps.

The Covalent "Suicide" Inhibition Pathway

Organophosphates inhibit AChE through a mechanism of progressive phosphorylation of the active-site serine (Ser203 in human AChE).[3][6][7]

  • Initial Binding: The OP inhibitor first forms a reversible Michaelis-like complex with the enzyme (E•I).

  • Phosphorylation: The phosphorus atom of the OP is attacked by the hydroxyl group of the active-site serine. This results in the formation of a stable, covalent phosphoryl-enzyme conjugate (E-P) and the expulsion of a "leaving group".[8] This phosphorylated enzyme is catalytically inactive.[3]

  • Aging: The phosphoryl-enzyme conjugate can undergo a subsequent dealkylation reaction, a process termed "aging".[3][9] This reaction strengthens the bond between the phosphorus and the enzyme, converting the inhibited complex into a form that is typically resistant to reactivation by standard oxime antidotes.[1][10] The rate of aging is highly dependent on the specific chemical structure of the organophosphate.[11]

This multi-step process underscores why a simple IC50 value is insufficient for a complete characterization. A full kinetic profile, including the rates of phosphorylation and aging, is required.

dot graph "AChE_Inhibition_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions E_ACh [label="E + ACh\n(Active Enzyme + Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; E_ACh_Complex [label="E•ACh\n(Michaelis Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; E_Ac [label="E-Acetyl + Choline\n(Acetylated Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; E_Free [label="E + Acetate\n(Regenerated Enzyme)", fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_Normal" { label="Normal Catalytic Cycle"; style="filled"; color="#F1F3F4"; E_ACh -> E_ACh_Complex [label="k1"]; E_ACh_Complex -> E_Ac [label="k2"]; E_Ac -> E_Free [label="k3\n(Rapid Hydrolysis)"]; E_Free -> E_ACh; }

// Inhibition Pathway E_OP [label="E + OP (CFEDP)\n(Active Enzyme + Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; E_OP_Complex [label="E•OP\n(Reversible Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; E_P [label="E-P\n(Phosphorylated Enzyme)\nINACTIVE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_Aged [label="E-P'\n(Aged Enzyme)\nIRREVERSIBLE", fillcolor="#202124", fontcolor="#FFFFFF"];

subgraph "cluster_Inhibition" { label="Organophosphate Inhibition Pathway"; style="filled"; color="#F1F3F4"; E_OP -> E_OP_Complex [label="k_on"]; E_OP_Complex -> E_P [label="k_p\n(Phosphorylation)"]; E_P -> E_Aged [label="k_aging"]; }

// Connections E_ACh -> E_OP [style=invis];

}

Caption: Mechanism of AChE catalysis and its inhibition by organophosphates.

Part 2: Experimental Determination of Binding and Inhibition Parameters

A multi-pronged experimental approach is necessary to fully characterize the interaction of CFEDP with AChE. We will progress from a general potency measurement (IC50) to more precise, mechanism-based constants (Ki, k_p).

Method 1: Determination of IC50 via the Ellman Assay

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[3] While dependent on experimental conditions, it is an essential first-pass metric of inhibitor potency.[12] The Ellman assay is a robust and widely used colorimetric method for measuring AChE activity.[13][14]

Principle of the Ellman Assay: The assay uses acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to produce thiocholine.[13] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[13] The rate of color formation is directly proportional to AChE activity.[13]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of human recombinant AChE in Assay Buffer. A typical final concentration in the assay is 0.1 U/mL.[13]

    • DTNB Solution: 10 mM DTNB in Assay Buffer.[13]

    • ATCh Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water. Prepare fresh daily.[15]

    • CFEDP Stock Solution: Prepare a 10 mM stock solution of CFEDP in DMSO. Create serial dilutions in Assay Buffer to generate a range of concentrations for the assay (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add components in the following order:

      • 140 µL of Assay Buffer.[15]

      • 10 µL of the various CFEDP dilutions (or buffer/DMSO for control wells).[15][16]

      • 10 µL of DTNB solution.[16]

      • 10 µL of AChE enzyme solution.[16]

    • Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C). This allows the inhibitor to interact with the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 10 µL of ATCh solution to all wells to start the reaction.[16]

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[15]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each CFEDP concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the CFEDP concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.[15]

dot graph "IC50_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes prep [label="Prepare Reagents\n(Buffer, AChE, DTNB, ATCh, CFEDP)"]; plate [label="Plate Setup (96-well)\nAdd Buffer, CFEDP, DTNB, AChE"]; incubate [label="Pre-incubate\n(15 min @ 37°C)"]; initiate [label="Initiate Reaction\n(Add ATCh Substrate)"]; read [label="Kinetic Read\n(Absorbance at 412 nm over time)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_rate [label="Calculate Reaction Rates (V)\n(Slope of Abs vs. Time)"]; calc_inhibition [label="% Inhibition Calculation"]; plot [label="Plot % Inhibition vs. log[CFEDP]"]; fit [label="Sigmoidal Curve Fit\n(Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> plate; plate -> incubate; incubate -> initiate; initiate -> read; read -> calc_rate; calc_rate -> calc_inhibition; calc_inhibition -> plot; plot -> fit; fit -> ic50; }

Caption: Experimental workflow for IC50 determination using the Ellman assay.

Method 2: Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a more fundamental measure of an inhibitor's potency as it represents the equilibrium dissociation constant of the enzyme-inhibitor complex.[17] Unlike the IC50, the Ki is independent of the substrate concentration used in the assay.[12] For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation .[12][18]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)

Where:

  • IC50: The experimentally determined half-maximal inhibitory concentration.

  • [S]: The concentration of the substrate (ATCh) used in the assay.

  • Km: The Michaelis constant for the substrate (ATCh), which represents the substrate concentration at which the reaction rate is half of Vmax.

Protocol for Km Determination: To use the Cheng-Prusoff equation, the Km of AChE for ATCh must first be determined under the same assay conditions. This is achieved by measuring the initial reaction rate (V) at various substrate concentrations ([S]) and fitting the data to the Michaelis-Menten equation.

Method 3: Advanced Kinetic Analysis (Bimolecular Rate Constant, k_i)

For irreversible or slowly-binding inhibitors like organophosphates, the bimolecular rate constant of inhibition (k_i or k_inact) provides the most accurate measure of inhibitory potency.[7][19] It reflects the rate at which the enzyme is inactivated.

k_i = k_p / K_I

Where:

  • k_p: The first-order rate constant for phosphorylation of the enzyme.

  • K_I: The dissociation constant for the initial reversible enzyme-inhibitor complex.[20]

This constant can be determined by measuring the apparent first-order rate constant of inhibition (k_obs) at different inhibitor concentrations and plotting k_obs versus [I]. The slope of this line gives the value of k_i.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparison. A well-structured table allows researchers to quickly assess the potency of CFEDP relative to known standards.

Table 1: Hypothetical Kinetic Parameters for CFEDP and Reference Compounds

CompoundIC50 (nM)Ki (nM)k_i (M⁻¹min⁻¹)Source
CFEDP TBDTBDTBDExperimental
Paraoxon~100~45~2.0 x 10⁷[7][19]
Sarin~5~2~8.0 x 10⁷[11]
Dichlorvos~650~300~1.5 x 10⁶[21]

TBD = To Be Determined experimentally.

Interpretation of Results:

  • A low IC50/Ki value indicates high potency. By comparing the experimentally determined Ki for CFEDP to known OPs like paraoxon, one can classify its relative inhibitory strength.

  • A high k_i value signifies a rapid rate of enzyme inactivation, indicating a more efficient inhibitor. This parameter is crucial for toxicological risk assessment.[22]

  • The structural features of CFEDP, such as the chloro and fluoro groups, will influence its electronic properties and steric fit within the AChE active site gorge, ultimately determining its binding affinity and reactivity.[23][24] The HOMO-LUMO energy gap is a key descriptor that often correlates with binding affinity for organophosphates.[23]

Conclusion

Characterizing the binding affinity of a novel organophosphate such as 2-Chloro-1-fluoroethyl diethyl phosphate to acetylcholinesterase requires a systematic and multi-faceted approach. This guide outlines a logical progression from initial potency screening (IC50) using the robust Ellman assay to the determination of more fundamental kinetic constants (Ki and k_i) that describe the underlying mechanism of inhibition. By adhering to these self-validating protocols and carefully interpreting the resulting kinetic data in the context of established inhibitors, researchers can build a comprehensive and reliable profile of the compound's interaction with its biological target. This foundational knowledge is indispensable for applications in drug development, toxicology, and the creation of predictive structure-activity relationship models.[23]

References

  • Aldridge, W. N., & Reiner, E. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. Biochemical Journal, 115(2), 147–162. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Aroniadou-Anderjaska, V., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15069. Retrieved from [Link]

  • Jett, D. A., & Spriggs, J. E. (2013). Mechanisms of organophosphate neurotoxicity. Perspectives in medicinal chemistry, 5, 1–11. Retrieved from [Link]

  • Poh, F. G., et al. (2014). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 147–157. Retrieved from [Link]

  • Sultatos, L. G. (2006). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicological Sciences, 90(2), 333–341. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • LITFL. (2020). Organophosphorus agents. Retrieved from [Link]

  • Li, H., et al. (2007). Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry. Toxicology and Applied Pharmacology, 225(1), 48–59. Retrieved from [Link]

  • Masson, P. (2003). [Aging of cholinesterase after inhibition by organophosphates]. Annales Pharmaceutiques Francaises, 61(5), 333–346. Retrieved from [Link]

  • Nachon, F., et al. (2013). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Accounts of Chemical Research, 46(11), 2563–2572. Retrieved from [Link]

  • Lee, S., & Barron, M. G. (2012). Quantitative Structure-Activity Relationships for Organophosphates Binding to Acetylcholinesterase. Toxicological Sciences, 130(2), 340–349. Retrieved from [Link]

  • Sultatos, L. G. (2006). Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Toxicological Sciences, 90(2), 333–341. Retrieved from [Link]

  • Ross, M. K., et al. (2021). Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. Toxicological Sciences, 181(2), 206–220. Retrieved from [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Jin, Y., et al. (2022). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(12), e4444. Retrieved from [Link]

  • Los Alamos National Laboratory. (2023). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. LANL Technical Report. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Ranjan, R., et al. (2018). Mechanistic of Organophosphate Mediated Inhibition of Human Acetylcholinesterase by Molecular Docking. Journal of Bioinformatics, Genomics, and Proteomics, 3(2), 1032. Retrieved from [Link]

  • Sultatos, L. G. (2004). Organophosphates, Serine Esterase Inhibition, and Modeling of Organophosphate Toxicity. Toxicological Sciences, 77(2), 181–183. Retrieved from [Link]

  • ResearchGate. (n.d.). Different binding orientation of two organophosphate AChEIs in the active site of AChE. Retrieved from [Link]

  • Toropov, A. A., & Toropova, A. P. (2023). Binding organophosphate pesticides to acetylcholinesterase: risk assessment using the Monte Carlo method. SAR and QSAR in Environmental Research, 34(4), 283–296. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method of determining ic50 values and KI( Kinetic inhibition constant) for acetycholinesterase ... ?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 2-Chloro-1-fluoroethyl diethyl phosphate as a chemical reagent

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the predicted applications and synthetic utility of 2-Chloro-1-fluoroethyl diethyl phosphate. As a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted applications and synthetic utility of 2-Chloro-1-fluoroethyl diethyl phosphate. As a specialized organophosphate reagent, its structure suggests a dual role: as a highly reactive phosphorylating agent and as a unique electrophile for the introduction of the 2-chloro-1-fluoroethyl moiety. Due to the limited specific literature on this exact molecule, this document leverages established principles and protocols from structurally analogous reagents, such as diethyl chlorophosphate and various polyhalogenated alkanes, to provide a robust framework for its use in research. This guide offers detailed experimental protocols, mechanistic insights, and safety considerations to empower researchers, scientists, and drug development professionals in exploring its synthetic potential.

Introduction and Reagent Profile

2-Chloro-1-fluoroethyl diethyl phosphate, (C₂H₅O)₂P(O)OCH(F)CH₂Cl, is a multifunctional organophosphorus reagent. Its chemical architecture is distinguished by two key reactive centers:

  • A Diethyl Phosphate Group: This moiety is an excellent leaving group, making the phosphorus atom highly electrophilic. By analogy to the widely used reagent diethyl chlorophosphate, it is expected to be a potent agent for the phosphorylation of a wide range of nucleophiles, including alcohols, phenols, and amines.[1][2]

  • A Halogenated Ethyl Group: The vicinal chloro and fluoro substituents on the ethyl chain create a unique electrophilic site. This group can potentially be transferred to nucleophiles, serving as a building block for introducing this specific functionality into target molecules. The reactivity will be influenced by the nature of the attacking nucleophile and reaction conditions, which could favor either substitution or elimination pathways.[3]

This combination of functionalities makes 2-Chloro-1-fluoroethyl diethyl phosphate a potentially versatile tool in organic synthesis, particularly for applications in medicinal chemistry and materials science where the introduction of phosphate and fluorinated motifs can significantly modulate a molecule's biological and physical properties.

Physicochemical Properties and Safety Data

While experimental data for this specific compound is not widely available, its properties can be estimated based on similar structures.

Table 1: Estimated Physicochemical and Safety Information

PropertyEstimated Value / InformationRationale / Analogous Compound
Molecular Formula C₆H₁₃ClFO₄P-
Molecular Weight 238.59 g/mol -
Appearance Colorless to pale yellow liquidBased on diethyl chlorophosphate[4][5]
Boiling Point Decomposes upon heatingCommon for complex organophosphates
Key Hazards Highly Toxic, Corrosive, Cholinesterase Inhibitor, Potential Alkylating AgentBased on diethyl chlorophosphate[4][6] and fluoroacetate toxicity[7]
Mandatory Safety and Handling Protocol

WARNING: 2-Chloro-1-fluoroethyl diethyl phosphate is presumed to be highly toxic and corrosive . As a cholinesterase inhibitor, it can be fatal if absorbed through the skin, inhaled, or ingested.[4][6] Furthermore, metabolism may release fluoroacetate, which undergoes "lethal synthesis" into a potent metabolic poison.[7] Strict adherence to the following safety protocol is mandatory.

  • Engineering Controls :

    • All manipulations must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

    • The work area must be clearly designated for "Acutely Toxic Reagents."

    • A safety shower and eyewash station must be immediately accessible.

  • Personal Protective Equipment (PPE) :

    • Gloves : Double-gloving with chemically resistant nitrile or neoprene gloves is required. Inspect gloves for integrity before use and change them immediately if contamination is suspected.

    • Eye Protection : Chemical splash goggles and a full-face shield are mandatory.

    • Lab Coat : A chemically resistant lab coat must be worn and buttoned completely. Do not wear it outside the laboratory.

  • Decontamination and Waste Disposal :

    • All glassware and equipment must be decontaminated by rinsing with a basic solution (e.g., 1 M NaOH or a specialized organophosphate decontamination solution) followed by a standard solvent wash.

    • All liquid and solid waste must be collected in a dedicated, clearly labeled hazardous waste container for organophosphorus compounds. Do not mix with other waste streams.

Application I: Phosphorylation of Alcohols and Phenols

The primary and most predictable application of this reagent is as a phosphorylating agent, converting hydroxyl groups into diethyl phosphate esters. This transformation is fundamental in the synthesis of prodrugs, enzyme inhibitors, and various biologically active molecules.[2][8] The diethyl phosphate group serves as an excellent leaving group in subsequent reactions, such as in palladium-catalyzed cross-coupling.[9]

Causality Behind Experimental Choices:
  • Solvent : Anhydrous, non-protic solvents like Dichloromethane (DCM) or Toluene are used to prevent hydrolysis of the highly reactive phosphate reagent.

  • Base : A non-nucleophilic organic base, typically triethylamine (TEA) or pyridine, is essential to neutralize the HCl generated during the reaction.[10] This prevents protonation of the substrate and drives the reaction to completion.

  • Temperature : The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.[2]

Detailed Protocol: Phosphorylation of a Primary Alcohol
  • Setup : Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 0.2 M) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Reagent Addition : Dissolve 2-Chloro-1-fluoroethyl diethyl phosphate (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the reagent dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Work-up :

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Phosphorylation Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Purification prep_1 Dissolve Alcohol (1 eq) & TEA (1.2 eq) in DCM prep_2 Cool to 0 °C prep_1->prep_2 reagent Add Reagent (1.1 eq) dropwise at 0 °C prep_2->reagent Inert Atmosphere react Warm to RT, stir for 12-24h reagent->react workup_1 Filter TEA·HCl salt react->workup_1 workup_2 Aqueous Wash (HCl, NaHCO₃, Brine) workup_1->workup_2 workup_3 Dry & Concentrate workup_2->workup_3 purify Column Chromatography workup_3->purify end Pure Phosphate Ester purify->end Isolated Product

Caption: General workflow for alcohol phosphorylation.

Application II: Electrophilic Introduction of the 2-Chloro-1-fluoroethyl Group

The C-O bond between the phosphate and the halogenated ethyl group can be cleaved by nucleophiles, enabling the transfer of the –CH(F)CH₂Cl fragment. This application is more speculative and relies on the phosphate acting as a good leaving group in a nucleophilic substitution reaction.

Mechanistic Considerations: Substitution vs. Elimination

The outcome of the reaction with a nucleophile is highly dependent on its basicity and steric bulk.

  • Sₙ2 Pathway : A soft, non-basic nucleophile (e.g., a thiol or an azide) is predicted to attack the carbon bearing the fluorine atom, displacing the diethyl phosphate group to yield the substituted product.

  • E2 Pathway : A strong, sterically hindered base (e.g., potassium tert-butoxide) would likely abstract the proton on the carbon bearing the fluorine, leading to an E2 elimination. This would result in the formation of 1-chloro-2-fluoroethene and diethyl phosphate.

G cluster_sn2 Sₙ2 Pathway (Soft Nucleophile) cluster_e2 E2 Pathway (Strong Base) Reagent Nu⁻ + H-CH(F)-CH₂(Cl)-O-P(O)(OEt)₂ SN2_TS Reagent->SN2_TS Attack at Cα E2_TS Reagent->E2_TS Attack at H SN2_Product Nu-CH(F)-CH₂Cl + ⁻O-P(O)(OEt)₂ SN2_TS->SN2_Product E2_Product Nu-H + F-CH=CH-Cl + ⁻O-P(O)(OEt)₂ E2_TS->E2_Product

Caption: Competing Sₙ2 and E2 reaction pathways.

Proposed Protocol: Thiol Alkylation (Sₙ2 Pathway)

This protocol is designed to favor the substitution pathway using a soft nucleophile like a thiophenol.

  • Setup : To a solution of the thiophenol (1.0 eq) in anhydrous DMF (0.3 M) in a flame-dried flask under an inert atmosphere, add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Thiolate Formation : Stir the suspension at room temperature for 30 minutes to ensure complete formation of the thiolate anion.

  • Reagent Addition : Add 2-Chloro-1-fluoroethyl diethyl phosphate (1.2 eq) neat or as a solution in DMF via syringe.

  • Reaction : Heat the reaction mixture to 50-60 °C and stir for 16-24 hours.

  • Monitoring : Follow the disappearance of the thiophenol starting material by TLC.

  • Work-up :

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x).

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography to isolate the desired thioether product.

Conclusion

While 2-Chloro-1-fluoroethyl diethyl phosphate remains a reagent with underexplored potential, its structural features strongly suggest its utility as a versatile synthetic tool. By drawing logical parallels with well-established reagents, this guide provides a solid foundation for its application in both phosphorylation and novel alkylation reactions. The protocols herein are designed to be robust starting points for further optimization. Researchers are strongly encouraged to exercise extreme caution due to the reagent's predicted high toxicity and to adapt these methods to their specific synthetic challenges.

References
  • Young, J. R. (2001). Diethyl phosphorochloridate. E-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Gu, Q. et al. (n.d.). A green, simple and efficient synthesis of benzyl diethyl phosphate from the by-product of fluorescent brightener. European Journal of Chemistry.
  • Georganics. (2022, January 17).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13139, Diethyl chlorophosphate.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid.
  • Organic Syntheses. (n.d.). [- Methanaminium, N-[2-chloro-3-(dimethylamino)
  • Chen, X. et al. (2022). Insights into the mechanisms of tris(2-chloroethyl) phosphate-induced growth inhibition in juvenile yellow catfish Pelteobagrus fulvidraco.
  • MDPI. (2024, April 2).
  • Frontiers. (2022, August 31). Ecological risk assessment for tris(2-chloroethyl)
  • Royal Society of Chemistry. (n.d.). Tris(2-chloroethyl) phosphate (TCEP) and tris(2-chloropropyl) phosphate (TCPP)
  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: DIETHYL CHLOROPHOSPHATE.
  • Synaptic Systems. (n.d.). Protocol for PSD95 Antibody (Cat. No. 124 009) Immunocytochemistry (ICC) Fluorescence Staining - Fixed Cell.
  • ChemRxiv. (n.d.). Naphthyl substituted Carbodiphosphoranes: Synthesis and Reactivity towards CuCl.
  • BenchChem. (2025).
  • BenchChem. (2025). Applications of 1,2-Dibromo-2-chloro-1,1-difluoroethane in Organic Synthesis.
  • ResearchGate. (n.d.). Scheme 2.
  • Chemsrc. (2025, August 25). diethyl (2-chloroethyl)
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2012).
  • Google Patents. (n.d.). CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.

Sources

Application

Application Notes and Protocols for the Analysis of 2-Chloro-1-fluoroethyl Diethyl Phosphate via Derivatization

Abstract This document provides a comprehensive technical guide on derivatization techniques for the analysis of 2-Chloro-1-fluoroethyl diethyl phosphate, a surrogate for organophosphorus nerve agents. Due to its polarit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on derivatization techniques for the analysis of 2-Chloro-1-fluoroethyl diethyl phosphate, a surrogate for organophosphorus nerve agents. Due to its polarity and limited volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) can be challenging. Chemical derivatization is a critical pre-analytical step to enhance volatility, improve chromatographic separation, and increase detection sensitivity. This guide details two primary derivatization strategies: silylation and alkylation for GC-MS analysis, and a cationic derivatization approach for enhancing liquid chromatography-tandem mass spectrometry (LC-MS/MS) sensitivity. Detailed, step-by-step protocols, the rationale behind experimental choices, and data presentation formats are provided for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Organophosphorus Surrogates

2-Chloro-1-fluoroethyl diethyl phosphate is an organophosphorus (OP) compound utilized as a surrogate for more toxic nerve agents in research and development settings. Accurate and sensitive detection of such compounds is paramount for toxicological studies, environmental monitoring, and the development of medical countermeasures. The inherent polarity and low volatility of many OP compounds and their degradation products make direct analysis by techniques like GC-MS difficult, often resulting in poor peak shape and low sensitivity.

Chemical derivatization addresses these challenges by chemically modifying the analyte to create a derivative with more favorable analytical properties. This process typically involves replacing active hydrogens on polar functional groups with less polar, more volatile moieties. This application note will explore the most effective derivatization strategies for 2-Chloro-1-fluoroethyl diethyl phosphate, providing both theoretical understanding and practical, field-proven protocols.

Derivatization Strategies for GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. Silylation and alkylation are two of the most robust and widely employed techniques for the analysis of organophosphorus compounds.

Silylation: The Gold Standard for Polar Analytes

Silylation is a well-established and highly effective derivatization technique for compounds containing active hydrogens, such as those found in the hydrolysis products of organophosphates. This reaction replaces the acidic proton of a hydroxyl or phosphonic acid group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

The Underlying Chemistry: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are highly reactive towards nucleophiles. The reaction proceeds via a nucleophilic attack of the deprotonated oxygen of the organophosphate on the silicon atom of the silylating agent, leading to the formation of a volatile and thermally stable silyl ether or ester.

G cluster_derivatization Derivatization Step Analyte 2-Chloro-1-fluoroethyl diethyl phosphate (or its hydrolysis product) Derivatization Silylation Analyte->Derivatization Reagent Silylation Reagent (e.g., BSTFA, MTBSTFA) Reagent->Derivatization Derivative Volatile Silyl Derivative GCMS GC-MS Analysis Derivative->GCMS Injection Derivatization->Derivative Reaction

Protocol 1: Silylation with BSTFA for GC-MS Analysis

This protocol is adapted from established methods for the silylation of organophosphorus acid degradation products.

Materials:

  • Sample containing 2-Chloro-1-fluoroethyl diethyl phosphate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate an aliquot of the sample extract containing the analyte to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (+1% TMCS) to the dried sample residue.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes. The TMCS acts as a catalyst to enhance the reaction rate.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Alkylation: An Alternative Pathway to Volatility

Alkylation involves the introduction of an alkyl group (e.g., methyl, pentafluorobenzyl) to the analyte. For organophosphorus compounds, this typically targets the acidic proton of any hydrolysis products. Pentafluorobenzyl bromide (PFBBr) is a particularly effective reagent as the resulting derivative is highly sensitive to electron capture detection (ECD) and provides good mass spectrometric fragmentation patterns.

The Underlying Chemistry: The reaction with PFBBr is a nucleophilic substitution where the deprotonated organophosphate anion attacks the benzylic carbon of PFBBr, displacing the bromide ion. This forms a stable pentafluorobenzyl ester.

G cluster_derivatization Derivatization Step Analyte 2-Chloro-1-fluoroethyl diethyl phosphate (or its hydrolysis product) Derivatization Alkylation Analyte->Derivatization Reagent Alkylation Reagent (e.g., PFBBr) Reagent->Derivatization Derivative Volatile Alkyl Derivative GCMS GC-MS Analysis Derivative->GCMS Injection Derivatization->Derivative Reaction

Protocol 2: Alkylation with Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis

This protocol is based on established methods for the alkylation of organophosphorus acids.

Materials:

  • Sample containing 2-Chloro-1-fluoroethyl diethyl phosphate

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile, a small amount (approx. 10 mg) of anhydrous K₂CO₃, and 20 µL of the PFBBr solution to the dried sample. The K₂CO₃ acts as a base to deprotonate the analyte.

  • Reaction: Tightly cap the vial and heat at 80°C for 45 minutes.

  • Cooling and Quenching: Allow the vial to cool to room temperature. Add 100 µL of hexane and vortex. The target derivative will partition into the hexane layer.

  • Analysis: Carefully transfer the hexane layer to a new vial and inject 1 µL into the GC-MS system.

ParameterSilylation (BSTFA)Alkylation (PFBBr)
Reagent BSTFA + 1% TMCSPentafluorobenzyl bromide (PFBBr)
Reaction Temp. 70°C80°C
Reaction Time 60 minutes45 minutes
Derivative Trimethylsilyl esterPentafluorobenzyl ester
Advantages Well-established, highly reactiveHigh sensitivity (ECD), stable derivatives
Considerations Moisture sensitiveRequires a basic catalyst

Cationic Derivatization for Enhanced LC-MS/MS Sensitivity

For analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can be employed to enhance ionization efficiency, particularly in positive electrospray ionization (ESI+) mode. This is especially useful for acidic organophosphorus compounds that are typically analyzed in negative ion mode, which can be prone to matrix effects.

The Underlying Chemistry: A cationic derivatizing agent, such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), introduces a permanently charged quaternary ammonium group to the analyte. This "cationic tag" ensures efficient ionization in ESI+ mode, leading to a significant increase in signal intensity and improved limits of detection. The reaction proceeds via a nucleophilic attack of the deprotonated organophosphate on the benzylic bromide of the CAX-B reagent.

G cluster_derivatization Derivatization Step Analyte 2-Chloro-1-fluoroethyl diethyl phosphate (or its hydrolysis product) Derivatization Cationic Tagging Analyte->Derivatization Reagent Cationic Reagent (CAX-B) Reagent->Derivatization Derivative Cationic Derivative LCMSMS LC-MS/MS Analysis (ESI+) Derivative->LCMSMS Injection Derivatization->Derivative Reaction

Protocol 3: Cationic Derivatization with CAX-B for LC-MS/MS Analysis

This protocol is adapted from a method developed for the sensitive detection of organophosphorus acids.

Materials:

  • Sample containing 2-Chloro-1-fluoroethyl diethyl phosphate

  • N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile

  • Vortex mixer with heating

  • LC-MS/MS system with ESI source

Procedure:

  • Reagent Preparation: In a microcentrifuge tube, add 500 µL of the sample extract in acetonitrile.

  • Derivatization: Add 0.5 mg of K₂CO₃ and 0.5 mg of CAX-B to the sample.

  • Reaction: Vortex the mixture at 800 rpm and heat at 70°C for 60 minutes.

  • Dilution: After cooling, dilute the reaction mixture 1:5 with water. This dilution is critical to ensure good chromatographic peak shape.

  • Analysis: Transfer the diluted sample to an LC vial and inject into the LC-MS/MS system for analysis in positive ion mode.

ParameterUndivatized Analysis (ESI-)Cationic Derivatization (ESI+)
Ionization Mode NegativePositive
Sensitivity Baseline1-2 orders of magnitude improvement
Matrix Effects Potentially significantMinimized
LOI (typical) 1-10 ng/mL0.02-0.2 ng/mL
Advantages Direct analysisGreatly enhanced sensitivity, improved S/N
Considerations Lower sensitivityRequires derivatization step

Conclusion and Best Practices

The choice of derivatization technique for the analysis of 2-Chloro-1-fluoroethyl diethyl phosphate depends on the analytical instrumentation available and the required sensitivity. For GC-MS applications, both silylation and alkylation are highly effective methods to improve volatility and thermal stability. Silylation with BSTFA is a rapid and robust method, while alkylation with PFBBr can offer enhanced sensitivity, especially with an ECD. For LC-MS/MS, cationic derivatization with reagents like CAX-B provides a significant improvement in sensitivity by ensuring efficient ionization in the positive ESI mode.

Key Best Practices:

  • Anhydrous Conditions: For silylation and alkylation, the absence of water is critical for reaction efficiency. Ensure all solvents and glassware are dry and consider using a nitrogen atmosphere.

  • Reagent Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.

  • Optimization: Reaction times and temperatures may need to be optimized for specific sample matrices and analyte concentrations.

  • Blanks and Controls: Always include procedural blanks and positive controls to ensure the integrity of the derivatization process and to rule out contamination.

By implementing these derivatization strategies, researchers can achieve reliable, sensitive, and accurate quantification of 2-Chloro-1-fluoroethyl diethyl phosphate and related organophosphorus compounds, facilitating critical research in toxicology, environmental science, and drug development.

References

  • Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates. (2025). Vertex AI Search.
  • Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC. (n.d.). National Center for Biotechnology Information.
  • Valdez, C. A., & Leif, R. N. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. [Link]

  • Samra, N., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Toxins, 15(8), 509. [Link]

  • Nerve agents surrogates: Synthetic approaches and uses thereof for analytical and toxicological purposes | Request PDF. (2018). ResearchGate.
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). ResearchGate.
  • Molecular Recognition of Nerve Agents and Their Organophosphorus Surrogates: Toward Supramolecular Scavengers and Catalysts - PMC. (n.d.). National Center for Biotechnology Information.
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021). MDPI.
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). MDPI.
  • Human CYP2C9 metabolism of organophosphorus pesticides and nerve agent surrogates. (2025). bioRxiv.
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021). PubMed.
  • A highly sensitive fluorescence probe for on-site detection of nerve agent mimic diethylchlorophosphonate DCP. (n.d.). Royal Society of Chemistry.
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021). OSTI.GOV.
  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. (2025). MDPI.
  • Stereo-specific Synthesis of Analogs of Nerve Agents And Their Utilization For Selection And Characterization of Paraoxonase (PON1) Catalytic Scavengers - PMC. (n.d.). National Center for Biotechnology Information.
  • Literature Review of Colorimetric Indicators for Nerve-Agent Detection. (n.d.). Defense Technical Information Center.
  • Richardson, D. D., & Caruso, J. A. (2007). Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection. Analytical and Bioanalytical Chemistry, 388(4), 849–857. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube.
  • A Rhodamine-Based Probe for Detection of Nerve Agents Simulants. (n.d.). Semantic Scholar.
  • Highly specific and sensitive chromo-fluorogenic detection of sarin, tabun, and mustard gas stimulants: a multianalyte recognition approach. (2024). PubMed.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Royal Society of Chemistry.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
  • ANALYTICAL METHOD SUMMARIES. (2018). Eurofins.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis, 16(1). [Link]

  • Derivatization in Analytical Chemistry. (2021). MDPI.
  • A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoroethyl fluoroacetate. (n.d.). Benchchem.
  • 2-Chloro-1-methylquinolinium tetrafluoroborate as an effective and thiol specific UV-tagging reagent for liquid chromatography | Request PDF. (n.d.). ResearchGate.
  • Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. (2025). MDPI.
  • Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples | Request PDF. (n.d.). ResearchGate.
Method

Application Notes and Protocols for the Safe Handling and Storage of 2-Chloro-1-fluoroethyl Diethyl Phosphate

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-1-fluoroethyl diethyl phosphate was publicly available at the time of this writing. The following guidelines have been synthesized from safety data for structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-1-fluoroethyl diethyl phosphate was publicly available at the time of this writing. The following guidelines have been synthesized from safety data for structurally similar organophosphate compounds. These protocols should be considered a baseline for safe laboratory practices. Researchers are advised to seek compound-specific data if available and to conduct a thorough risk assessment before commencing any work.

Introduction

2-Chloro-1-fluoroethyl diethyl phosphate is an organophosphate compound. While its specific applications and properties are not widely documented in public literature, its structural class suggests potential utility in biochemical research, drug development as an intermediate, or as a cholinesterase inhibitor.[1][2] Organophosphates are a class of compounds known for their neurotoxic potential, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Therefore, stringent adherence to safety protocols is paramount when handling this and related compounds. This document provides a detailed guide for the safe storage, handling, and disposal of 2-Chloro-1-fluoroethyl diethyl phosphate, grounded in the established safety profiles of similar chemicals.

Hazard Identification and Risk Assessment

The primary hazards associated with organophosphates stem from their toxicity.[3] They can be absorbed through inhalation, skin contact, and ingestion, leading to systemic effects.

2.1. Toxicological Profile (Inferred)

Based on related compounds, 2-Chloro-1-fluoroethyl diethyl phosphate is presumed to be:

  • Acutely Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[4][5]

  • A Cholinesterase Inhibitor: Can lead to a range of symptoms from headache and dizziness to muscle spasms, respiratory distress, and in severe cases, paralysis and death.[1][2]

  • A Skin and Eye Irritant: May cause severe skin burns and eye damage upon direct contact.[4][6]

  • Potentially Carcinogenic: Some related organophosphates are suspected of causing cancer.[7]

2.2. Physical and Chemical Hazards

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of phosphorus oxides, hydrogen chloride, and other hazardous gases.[4]

  • Incompatibility: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

2.3. Safety Data Summary

The following table summarizes key safety information extrapolated from related organophosphate compounds.

Hazard CategoryDescriptionSource(s)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][9][10]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4][6][11]
Serious Eye Damage/Irritation Causes serious eye damage.[4][6][12]
Carcinogenicity Suspected of causing cancer.[7]
Specific Target Organ Toxicity May cause damage to the nervous system.[9]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[9]

Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

3.1. Engineering Controls

  • Fume Hood: All work with 2-Chloro-1-fluoroethyl diethyl phosphate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[8]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[8]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

PPE CategorySpecificationRationaleSource(s)
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause severe eye damage.[4][8][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, a primary route of exposure.[14][15]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.Provides a barrier against spills and splashes.[4][14]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors if there is a risk of exceeding exposure limits.Protects against inhalation of harmful vapors.[8][10][14]

3.3. Experimental Workflow

The following workflow is designed to minimize the risk of exposure during routine laboratory procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood function prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_aliquot Aliquot required amount in fume hood prep_materials->handle_aliquot Proceed to handling handle_reaction Perform reaction in a closed system if possible handle_aliquot->handle_reaction handle_transfer Use caution during transfers to avoid splashes handle_reaction->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and dispose of waste properly cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of/decontaminate PPE cleanup_waste->cleanup_ppe

Caption: Experimental workflow for handling 2-Chloro-1-fluoroethyl diethyl phosphate.

Safe Storage Protocols

Proper storage is crucial to prevent degradation, reaction with incompatible materials, and accidental release.

4.1. Storage Conditions

  • Temperature: Store in a cool, dry, and well-ventilated place.[8] A recommended storage temperature is often between 2-8°C for similar compounds to ensure stability.[10][11]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[4]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

4.2. Storage Location

  • Designated Area: Store in a designated, locked cabinet for toxic chemicals.[7]

  • Secondary Containment: Use secondary containment trays to capture any potential leaks.

start Receiving Chemical check_container Inspect container for damage start->check_container is_damaged Damaged? check_container->is_damaged quarantine Quarantine and follow emergency procedures is_damaged->quarantine Yes store Store in designated, locked cabinet is_damaged->store No check_conditions Ensure cool, dry, and ventilated conditions store->check_conditions segregate Segregate from incompatible materials check_conditions->segregate end Secure Storage segregate->end

Caption: Decision-making process for the safe storage of 2-Chloro-1-fluoroethyl diethyl phosphate.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

5.2. Spill Response

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to the appropriate safety personnel.

spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE for cleanup evacuate->ppe contain Contain spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for responding to a spill of 2-Chloro-1-fluoroethyl diethyl phosphate.

Waste Disposal

All waste containing 2-Chloro-1-fluoroethyl diethyl phosphate must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[14]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7][14] Do not dispose of it down the drain.[13]

References

  • ICL-IP America Inc. (2024). SAFETY DATA SHEET: 7002 - FYROL PCF.
  • NextSDS. (n.d.). Phosphoric acid 2-chloro-1-(dichlorofluoromethyl)-2-fluoroethenyldiethyl ester.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Diethyl chlorophosphate.
  • CPAchem Ltd. (2024). Safety data sheet: tris[2-chloro-1-chloromethyl)ethyl] phosphate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: (R)-(-)-1,1''-Binaphthyl-2,2''-diyl hydrogenphosphate.
  • Fire Engineering. (2001). Organophosphate Pesticide Exposures.
  • Medscape. (2026). Organophosphate Toxicity Treatment & Management.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloroethylphosphonic acid.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Chloro(diethyl)phosphine.
  • Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides.
  • Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment.
  • NOAA. (n.d.). DIETHYL CHLOROPHOSPHATE - CAMEO Chemicals.
  • Chemsrc. (2025). diethyl (2-chloroethyl)phosphonate.
  • CompTox Chemicals Dashboard. (n.d.). 2-CHLORO-1-(2,4,5-TRICHLOROPHENYL)ETHENYL DIETHYL PHOSPHATE.
  • DC Fine Chemicals. (2024). Safety Data Sheet - Diethyl chlorophosphite.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - (2-Chloroethyl)phosphonic Acid.
  • CDH Fine Chemical. (n.d.). 2-Chloro Ethyl Phosphonic Acid CAS No 16672-87-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (n.d.). Diethyl (2-chloroethyl)phosphonate.
  • NOAA. (n.d.). diethyl chlorophosphate - CAMEO Chemicals.
  • Benchchem. (n.d.). Safeguarding Your Research: A Guide to Handling Diethyl Phosphate.
  • Cole-Parmer. (2006). Material Safety Data Sheet - Diethyl chlorophosphate, 95%.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Reproducibility of 2-Chloro-1-fluoroethyl diethyl phosphate synthesis methods

A Comparative Guide to the Reproducibility of 2-Chloro-1-fluoroethyl Diethyl Phosphate Synthesis Methods For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Chloro-1-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reproducibility of 2-Chloro-1-fluoroethyl Diethyl Phosphate Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-1-fluoroethyl Diethyl Phosphate

2-Chloro-1-fluoroethyl diethyl phosphate is a halogenated organophosphate of significant interest due to its potential applications in medicinal chemistry and as a probe for studying enzymatic mechanisms. Halogenated organophosphates are known for their biological activity, often acting as enzyme inhibitors.[1] The unique substitution pattern of a chlorine and a fluorine atom on the ethyl group can impart specific properties related to metabolic stability, binding affinity, and reactivity. The reliable and reproducible synthesis of this molecule is therefore of paramount importance for its further investigation and application.

This guide will explore two primary, plausible synthetic routes for 2-chloro-1-fluoroethyl diethyl phosphate, based on well-established phosphorylation reactions. We will delve into the mechanistic underpinnings of each approach, critically assess the factors influencing their reproducibility, and provide detailed experimental protocols.

Method 1: The Phosphorochloridate Approach

This method involves the reaction of 2-chloro-1-fluoroethanol with diethyl phosphorochloridate. This is a classic and widely used method for the synthesis of phosphate esters from alcohols.[2][3] The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom of the diethyl phosphorochloridate, with the subsequent elimination of hydrogen chloride.

Causality Behind Experimental Choices

The choice of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions. The solvent, typically a dry aprotic solvent like dichloromethane (DCM) or diethyl ether, is chosen to ensure the solubility of the reactants and to prevent hydrolysis of the phosphorochloridate. The reaction is often performed at low temperatures to control its exothermicity and minimize the formation of byproducts.

Experimental Protocol: Phosphorochloridate Method

Materials:

  • 2-Chloro-1-fluoroethanol

  • Diethyl phosphorochloridate[4]

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-1-fluoroethanol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • In a separate dropping funnel, dissolve diethyl phosphorochloridate (1.05 eq) in anhydrous DCM.

  • Add the diethyl phosphorochloridate solution dropwise to the cooled reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reproducibility Assessment

The reproducibility of this method is generally considered to be good, provided that stringent anhydrous conditions are maintained.[5] However, several factors can influence its consistency:

  • Purity of Reactants: The purity of diethyl phosphorochloridate is critical. Impurities can lead to side reactions and lower yields.

  • Moisture Content: Any moisture present will lead to the hydrolysis of diethyl phosphorochloridate, reducing the yield of the desired product.

  • Temperature Control: Poor temperature control can lead to the formation of pyrophosphates and other byproducts.

  • Stoichiometry: Precise control of the stoichiometry is necessary to ensure complete reaction and minimize the presence of unreacted starting materials in the final product.

Method 2: The Phosphoryl Chloride Approach

This method involves the sequential reaction of phosphorus oxychloride (POCl₃) with ethanol and then with 2-chloro-1-fluoroethanol in the presence of a base. This is a versatile method for the synthesis of unsymmetrical phosphate esters.[6][7]

Causality Behind Experimental Choices

The step-wise addition of the alcohols is key to achieving the desired unsymmetrical product. The first two equivalents of ethanol react with POCl₃ to form diethyl phosphorochloridate in situ. The subsequent addition of the more valuable 2-chloro-1-fluoroethanol completes the synthesis. The use of a base at each stage is essential to neutralize the HCl generated.

Experimental Protocol: Phosphoryl Chloride Method

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous ethanol

  • 2-Chloro-1-fluoroethanol

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried three-necked round-bottom flask under an inert atmosphere, add anhydrous diethyl ether and cool to -78 °C using a dry ice/acetone bath.

  • Add phosphorus oxychloride (1.0 eq) to the cold solvent.

  • In a dropping funnel, dissolve anhydrous ethanol (2.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous diethyl ether.

  • Add the ethanol/pyridine solution dropwise to the POCl₃ solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

  • In a separate dropping funnel, dissolve 2-chloro-1-fluoroethanol (1.0 eq) and anhydrous pyridine (1.0 eq) in anhydrous diethyl ether.

  • Add this solution dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Reproducibility Assessment

This method can be more challenging to reproduce consistently compared to the phosphorochloridate approach due to the multi-step, one-pot nature of the reaction.

  • Formation of Symmetric Byproducts: Incomplete reaction at any stage can lead to the formation of triethyl phosphate or tris(2-chloro-1-fluoroethyl) phosphate.

  • Temperature Control: Strict temperature control is paramount. Any deviation can lead to a mixture of products that are difficult to separate.

  • Rate of Addition: The slow, controlled addition of the alcohol/base solutions is critical to prevent localized overheating and side reactions.

  • Purity of POCl₃: The purity of phosphorus oxychloride is important; aged or impure POCl₃ can contain hydrolysis products that interfere with the reaction.

Comparative Summary of Synthesis Methods

ParameterMethod 1: PhosphorochloridateMethod 2: Phosphoryl Chloride
Starting Materials 2-Chloro-1-fluoroethanol, Diethyl phosphorochloridatePOCl₃, Ethanol, 2-Chloro-1-fluoroethanol
Key Reagents Triethylamine or PyridinePyridine
Reaction Conditions 0 °C to room temperature-78 °C to room temperature
Reported Yields (General) Generally good to highVariable, depends on optimization
Ease of Execution More straightforward, single additionMore complex, sequential additions
Potential for Byproducts PyrophosphatesSymmetric phosphates, mixed chlorophosphates
Reproducibility High, with strict anhydrous conditionsModerate, highly dependent on technique

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Phosphorochloridate Approach cluster_1 Method 2: Phosphoryl Chloride Approach A1 2-Chloro-1-fluoroethanol C1 2-Chloro-1-fluoroethyl diethyl phosphate A1->C1 + Diethyl phosphorochloridate, Base, Anhydrous Solvent B1 Diethyl phosphorochloridate B1->C1 A2 POCl3 C2 [Diethyl phosphorochloridate] (in situ) A2->C2 + Ethanol (2 eq), Base, -78°C B2 Ethanol (2 eq) B2->C2 E2 2-Chloro-1-fluoroethyl diethyl phosphate C2->E2 + 2-Chloro-1-fluoroethanol, Base D2 2-Chloro-1-fluoroethanol D2->E2

Caption: Comparative workflows for the synthesis of 2-Chloro-1-fluoroethyl diethyl phosphate.

Conclusion and Recommendations

For researchers seeking a reliable and reproducible synthesis of 2-chloro-1-fluoroethyl diethyl phosphate, the Phosphorochloridate Approach (Method 1) is recommended as the initial method of choice. Its procedural simplicity and the commercial availability of the key phosphorylating agent contribute to a higher likelihood of success and reproducibility. However, careful attention to anhydrous techniques is non-negotiable.

The Phosphoryl Chloride Approach (Method 2) offers greater flexibility in the synthesis of various unsymmetrical phosphate esters from a common starting material (POCl₃). While potentially more cost-effective for large-scale synthesis, it demands a higher level of experimental control to achieve consistent results. This method is better suited for laboratories with experience in complex organophosphorus synthesis and access to the necessary equipment for maintaining stringent low-temperature conditions.

Ultimately, the choice of method will depend on the specific needs of the researcher, including the scale of the synthesis, available resources, and the desired level of purity. It is strongly advised to perform small-scale pilot reactions to optimize conditions before proceeding to a larger scale.

References

  • Major Intermediates in Organophosphate Synthesis (PCl3, POCl3, PSCl3, and Their Diethyl Esters) Are Anticholinesterase Agents Directly or on Activation. Chemical Research in Toxicology. [Link]

  • INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS. DTIC. [Link]

  • Sarin. Wikipedia. [Link]

  • Diethyl phosphorochloridate. Wikipedia. [Link]

  • Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC. [Link]

  • Synthesis of Fluorinated β-Aminophosphonates and γ-Lactams. ACS Publications. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • A novel method for the synthesis of benzyl diethyl phosphate by solid-liquid phase transfer catalysis. European Journal of Chemistry. [Link]

  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Chemistry Portal. [Link]

  • Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. PLoS ONE. [Link]

  • Diethyl phosphate - general description and application. Georganics. [Link]

  • An efficient strategy for the synthesis of 1-chloroethyl phosphates and phosphoramidates. PubMed. [Link]

  • Diethyl chlorophosphate - general description and application. Georganics. [Link]

  • Activation of alcohols toward Nucleophilic Substitution. ResearchGate. [Link]

  • Diethyl chlorophosphate. PubChem. [Link]

  • UTILIZATION OF β-CHLORO ALKYLIDENE/ARYLIDENE MALONATES IN ORGANIC SYNTHESIS: ETHYL CYCLOPROPYLPROPIOLATE. Organic Syntheses. [Link]

  • Improved process for phosphorylation and compounds produced by this process.
  • Method for preparing O, O-diethyl chlorothiophosphate.
  • Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. MDPI. [Link]

  • Diethyl Chlorophosphate. ResearchGate. [Link]

  • SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses. [Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]

Sources

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